molecular formula C10H13NO2 B8543412 2-(Methylamino)benzyl acetate

2-(Methylamino)benzyl acetate

Cat. No.: B8543412
M. Wt: 179.22 g/mol
InChI Key: KLLCSLDXPYEAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)benzyl acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[2-(methylamino)phenyl]methyl acetate

InChI

InChI=1S/C10H13NO2/c1-8(12)13-7-9-5-3-4-6-10(9)11-2/h3-6,11H,7H2,1-2H3

InChI Key

KLLCSLDXPYEAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution (50 mL) of [2-(methylamino)phenyl]methanol (1.37 g: synthesized according to the method described in WO 01/32652) in tetrahydrofuran were added pyridine (1.05 mL), acetic anhydride (1.23 mL) and 4-dimethylaminopyridine (0.18 g), and the mixture was stirred at room temperature for 8 hrs. Water (100 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate (100 mL). The organic layer was washed successively with a 5% aqueous copper (II) sulfate solution (50 mL), a saturated aqueous sodium hydrogen carbonate solution (50 mL) and saturated brine (50 mL), and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by flash silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 1:3) to give the title compound (0.38 g) as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-(methylamino)phenyl]methanol (1.37 g: synthesized by a method described in WO 01/32652) in tetrahydrofuran (50 mL) were added pyridine (1.05 mL), acetic anhydride (1.23 mL) and 4-dimethylaminopyridine (0.18 g), and stirred at room temperature for 8 hrs. To the reaction solution was added water (100 mL), and extracted with ethyl acetate (50 mL). The organic layer was washed sequentially with 5% aqueous solution of copper (II) sulfate (50 mL), saturated aqueous solution of sodium bicarbonate (50 mL), and saturated brine (50 mL), and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified with flash silica gel column chromatography (elute with ethyl acetate:hexane=1:5, then 1:3) to give title compound as white solid (0.38 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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